1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpiperazino group, and a phenyl group attached to an azetanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine to form an intermediate, which is then further reacted with phenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve heating and specific solvents to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing the reaction conditions to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azetanone ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong acids or bases, such as sulfuric acid or sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the azetanone ring can produce a more saturated azetidine derivative .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and phenyl groups can interact with hydrophobic pockets in proteins, while the piperazino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: This compound has a similar structure but lacks the azetanone ring, making it less rigid and potentially less selective in its interactions.
4-(4-Methylpiperazino)benzaldehyde: This compound has a similar piperazino group but differs in the presence of an aldehyde group instead of the azetanone ring.
4-(4-Methylpiperazino)aniline: This compound has a similar piperazino group but includes an aniline group instead of the azetanone ring.
Uniqueness
1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of the azetanone ring adds rigidity to the molecule, potentially enhancing its selectivity and potency in biological interactions .
Biological Activity
1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxy group, piperazine moiety, and azetidinone ring. Its molecular formula is C20H26N2O, with a molecular weight of approximately 314.44 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity and biological activity.
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins .
- Antidepressant Effects : The piperazine component is associated with serotonin receptor modulation, suggesting potential antidepressant properties. Animal studies indicated significant reductions in depressive-like behaviors .
- Antimicrobial Activity : Preliminary studies have demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
Antitumor Studies
A notable study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing increased Annexin V staining.
Antidepressant Studies
In a rodent model, the compound was administered at doses ranging from 10 to 30 mg/kg. The findings included:
- Behavioral Tests : Significant improvements in forced swim test scores compared to control groups.
- Biochemical Analysis : Elevated levels of serotonin and norepinephrine were noted in treated animals, supporting its role as a serotonin reuptake inhibitor.
Antimicrobial Studies
In vitro testing against Staphylococcus aureus revealed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
- Mechanism : Disruption of bacterial cell wall synthesis was suggested through electron microscopy analysis.
Data Tables
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-23-12-14-24(15-13-23)16-20-21(17-6-4-3-5-7-17)25(22(20)26)18-8-10-19(27-2)11-9-18/h3-11,20-21H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQXYGHDFRABEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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